molecular formula C10H13N3O B11907924 1-(3-Methylpyridin-2-yl)piperazin-2-one CAS No. 907972-86-5

1-(3-Methylpyridin-2-yl)piperazin-2-one

Katalognummer: B11907924
CAS-Nummer: 907972-86-5
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: PGMGCSATLOUFFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylpyridin-2-yl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C₁₀H₁₃N₃O. This compound features a piperazine ring substituted with a 3-methylpyridin-2-yl group and a ketone functional group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methylpyridin-2-yl)piperazin-2-one can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Methylpyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylpyridin-2-yl)piperazin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Methylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Methyl-2-pyridinyl)-2-piperazinone
  • 1-(3-Methylpyridin-2-yl)piperazine

Comparison: 1-(3-Methylpyridin-2-yl)piperazin-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Eigenschaften

CAS-Nummer

907972-86-5

Molekularformel

C10H13N3O

Molekulargewicht

191.23 g/mol

IUPAC-Name

1-(3-methylpyridin-2-yl)piperazin-2-one

InChI

InChI=1S/C10H13N3O/c1-8-3-2-4-12-10(8)13-6-5-11-7-9(13)14/h2-4,11H,5-7H2,1H3

InChI-Schlüssel

PGMGCSATLOUFFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)N2CCNCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.